6-diazo-5-oxo-L-norleucine

Description

Properties

IUPAC Name |

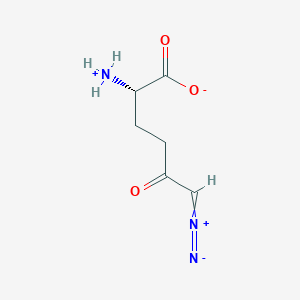

(2S)-2-amino-6-diazo-5-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWQAMGASJSUIP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C=[N+]=[N-])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)C=[N+]=[N-])[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028846 | |

| Record name | Diazooxonorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157-03-9 | |

| Record name | 6-Diazo-5-oxo-L-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazooxonorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazooxonorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-6-diazo-5-oxocaproic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-DIAZO-5-OXO-L-NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03J0H273KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 6-Diazo-5-oxo-L-norleucine (DON)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Diazo-5-oxo-L-norleucine (DON), a natural product isolated from Streptomyces, is a potent glutamine antagonist that has been extensively studied for its anticancer properties.[1][2] As a structural analog of L-glutamine, DON exerts its cytotoxic effects by irreversibly inhibiting a broad range of glutamine-utilizing enzymes, thereby disrupting numerous critical metabolic pathways essential for cancer cell proliferation and survival.[2][3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of DON, including its enzymatic targets, impact on cellular signaling pathways, and methodologies for its study.

Core Mechanism of Action: Irreversible Glutamine Antagonism

DON's primary mechanism of action is the irreversible inhibition of glutamine-dependent enzymes. This process occurs in a two-step fashion:

-

Competitive Binding: Due to its structural similarity to glutamine, DON competitively binds to the glutamine-binding site of target enzymes.

-

Irreversible Covalent Modification: Following binding, the diazo group of DON becomes susceptible to nucleophilic attack by a cysteine residue within the enzyme's active site. This leads to the formation of a stable covalent bond, permanently inactivating the enzyme.

This mechanism-based inactivation makes DON a highly potent and broad-spectrum inhibitor of glutamine metabolism.

Key Enzymatic Targets and Affected Pathways

DON's promiscuity as a glutamine antagonist leads to the inhibition of numerous enzymes across several vital metabolic pathways.

Glutaminolysis

DON is a potent inhibitor of glutaminase (B10826351) (GLS) , the enzyme that catalyzes the conversion of glutamine to glutamate.[5][6] This initial step is critical for the entry of glutamine carbons and nitrogen into the tricarboxylic acid (TCA) cycle and for the synthesis of other non-essential amino acids and glutathione.

De Novo Purine (B94841) and Pyrimidine (B1678525) Synthesis

The synthesis of nucleotides is heavily reliant on glutamine as a nitrogen donor. DON inhibits several key enzymes in these pathways:

-

Amidophosphoribosyltransferase (ATase): The committed step in de novo purine synthesis.

-

CTP Synthetase (CTPS): Catalyzes the formation of CTP from UTP in pyrimidine synthesis.[4][7]

-

GMP Synthetase (GMPS): Involved in the synthesis of GMP from XMP in the purine pathway.

Inhibition of these enzymes leads to a depletion of the nucleotide pools necessary for DNA and RNA synthesis, thereby halting cell proliferation.

Hexosamine Biosynthetic Pathway (HBP)

DON inhibits glutamine-fructose-6-phosphate aminotransferase (GFAT) , the rate-limiting enzyme in the HBP.[8][9] This pathway is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for protein and lipid glycosylation. Disruption of the HBP can affect protein folding, stability, and signaling.

Quantitative Data on Enzyme Inhibition and Cellular Effects

The following tables summarize the quantitative data available for the inhibitory activity of DON.

Table 1: Inhibition of Key Glutamine-Utilizing Enzymes by DON

| Enzyme | Organism/Tissue Source | Inhibition Constant (Ki) | Reference(s) |

| Glutaminase (GLS) | - | 6 µM | [5][6] |

| CTP Synthetase (CTPS) | E. coli | Irreversible inhibitor | [7] |

| Amidophosphoribosyltransferase | - | Irreversible inhibitor | [10] |

Table 2: Cytotoxicity of DON in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference(s) |

| P493B | Lymphoma | 10.0 ± 0.11 | 72 | [11] |

| H69 | Lung Cancer | - | - | [11] |

| DU4475 | Breast Cancer | - | - | [11] |

| A549 | Lung Cancer | 18.1 ± 1.3 x 10⁻³ (24h), 0.6 ± 2.9 x 10⁻⁴ (72h) | 24, 72 | [12] |

| MCF-7 | Breast Cancer | 10.5 ± 0.8 (24h), >1000 (72h) | 24, 72 | [12] |

| DU-145 | Prostate Cancer | 10.1 ± 2.9 x 10⁻³ (24h), 53.6 ± 0.40 (72h) | 24, 72 | [12] |

| WM2664 | Melanoma | 6.2 ± 2.4 x 10⁻³ (24h), 212.2 ± 10.5 (72h) | 24, 72 | [12] |

| HTB-26 | Breast Cancer | 10-50 | - | [13] |

| PC-3 | Pancreatic Cancer | 10-50 | - | [13] |

| HepG2 | Hepatocellular Carcinoma | 10-50 | - | [13] |

| Caco-2 | Colon Cancer | 43.16 (24h) | 24 | [14] |

Signaling Pathways and Cellular Processes Affected by DON

The widespread enzymatic inhibition by DON triggers a cascade of effects on cellular signaling and function.

Disruption of Nucleotide Synthesis

By inhibiting key enzymes in purine and pyrimidine biosynthesis, DON leads to a severe depletion of nucleotide pools. This directly impacts DNA and RNA synthesis, leading to cell cycle arrest and inhibition of proliferation.

Perturbation of the Hexosamine Biosynthetic Pathway

DON's inhibition of GFAT disrupts the HBP, leading to decreased levels of UDP-GlcNAc. This can impair protein glycosylation, leading to endoplasmic reticulum stress and altered cell signaling.

Induction of Mitochondrial Dysfunction and Apoptosis

By blocking glutaminolysis, DON deprives cancer cells of a key anaplerotic substrate for the TCA cycle, leading to mitochondrial dysfunction. This, coupled with the disruption of other metabolic pathways, can trigger apoptosis.[2]

Experimental Protocols

Glutaminase Activity Assay (Colorimetric)

This protocol outlines a method to measure glutaminase activity in cell or tissue lysates.

Materials:

-

Glutaminase Assay Kit (e.g., Novus Biologicals NBP3-24496 or similar)[15][16][17]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

-

PBS (0.01 M, pH 7.4)

-

Ice bath

-

Homogenizer (for tissue samples)

Procedure:

-

Sample Preparation:

-

Serum/Plasma: Use directly or centrifuge to remove turbidity.

-

Tissue: Homogenize weighed tissue in PBS on ice. Centrifuge to pellet debris and collect the supernatant.

-

Cells: Resuspend cells in PBS, sonicate on ice, and centrifuge to collect the supernatant.

-

-

Enzymatic Reaction:

-

In separate tubes for each sample, create a "Sample" and a "Control" tube.

-

To the "Sample" tube, add the sample and the reaction buffer containing the glutamine substrate.

-

To the "Control" tube, add the sample and a buffer without the substrate.

-

Incubate both tubes at 37°C for 30 minutes.

-

-

Chromogenic Reaction:

-

Centrifuge the reaction tubes and transfer the supernatant to a 96-well plate.

-

Add the chromogenic reaction mix to each well.

-

Incubate at 37°C for 20 minutes, protected from light.

-

-

Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Calculation:

-

Subtract the absorbance of the "Control" from the "Sample" to determine the glutaminase-specific activity.

-

Calculate the enzyme activity based on a standard curve.

-

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of DON on cell viability.[18][19][20][21][22][23]

Materials:

-

96-well cell culture plate

-

Adherent cells of interest

-

Complete cell culture medium

-

DON solution at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol (B130326) with 4 mM HCl)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Treat cells with a range of DON concentrations and a vehicle control.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.

-

-

Solubilization:

-

Remove the MTT-containing medium and add the solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value of DON.

-

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

This protocol uses the JC-1 dye to measure changes in mitochondrial membrane potential after DON treatment.[15][18][24][25]

Materials:

-

Cells of interest

-

DON solution

-

JC-1 staining solution

-

Flow cytometer or fluorescence microscope

-

FCCP or CCCP (positive control for depolarization)

Procedure:

-

Cell Treatment:

-

Treat cells with DON at the desired concentration and for the desired time. Include an untreated control and a positive control (treated with FCCP or CCCP).

-

-

JC-1 Staining:

-

Resuspend the treated cells in a medium containing the JC-1 staining solution.

-

Incubate at 37°C for 15-30 minutes, protected from light.

-

-

Washing:

-

Wash the cells with an appropriate buffer to remove excess dye.

-

-

Analysis:

-

Flow Cytometry: Analyze the cells using a flow cytometer, measuring both green (monomeric JC-1, indicating low membrane potential) and red (J-aggregates, indicating high membrane potential) fluorescence.

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and observe the ratio of red to green fluorescence.

-

-

Data Interpretation:

-

A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

Metabolic Flux Analysis (Seahorse XF Analyzer)

This workflow outlines the use of a Seahorse XF Analyzer to measure the impact of DON on cellular respiration and glycolysis.[26][27][28][29]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]

- 3. selleckchem.com [selleckchem.com]

- 4. CTP synthetase - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. 6-Diazo-5-oxo-L-nor-Leucine | Glutamine Antagonist | TargetMol [targetmol.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic resurgence of this compound (DON) through tissue-targeted prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. THE INTERACTION OF this compound WITH PHOSPHORIBOSYL PYROPHOSPHATE AMIDOTRANSFERASE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bdbiosciences.com [bdbiosciences.com]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. cohesionbio.com [cohesionbio.com]

- 18. researchgate.net [researchgate.net]

- 19. broadpharm.com [broadpharm.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. atcc.org [atcc.org]

- 23. resources.rndsystems.com [resources.rndsystems.com]

- 24. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. agilent.com [agilent.com]

The Discovery and Scientific Journey of 6-Diazo-5-oxo-L-norleucine (DON): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine antagonist that has been a subject of scientific inquiry for over six decades. First identified as a tumor-inhibitory substance, its potent and broad-spectrum activity against various glutamine-utilizing enzymes has made it a valuable tool for cancer research and a candidate for therapeutic development. This technical guide provides an in-depth exploration of the history, discovery, and foundational experimental work that established DON as a significant molecule in the field of metabolic oncology.

Discovery and Initial Characterization

Isolation from a Terrestrial Streptomyces

In 1956, a team of researchers including Henry W. Dion and colleagues reported the isolation of a novel tumor-inhibitory substance from the fermentation broth of an unidentified Streptomyces species cultured from a Peruvian soil sample[1][2]. This discovery was part of a broader effort in the mid-20th century to screen microbial metabolites for antibiotic and antitumor activities. The compound was given the name this compound, commonly abbreviated as DON.

Physicochemical Properties

Early characterization of DON revealed it to be a water-soluble, yellowish crystalline powder[1]. It is soluble in aqueous solutions of methanol, acetone (B3395972), and ethanol (B145695) but is difficult to dissolve in absolute alcohols. The crystalline form appears as yellowish-greenish needles. Key physicochemical properties from the initial characterization are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H9N3O3 | [1] |

| Molar Mass | 171.156 g/mol | [1] |

| Specific Rotation ([α]D26) | +21° (c = 5.4% in H2O) | [1] |

| Ultraviolet Absorption Maxima (in phosphate (B84403) buffer, pH 7) | 274 nm (E1%1cm 683), 244 nm (E1%1cm 376) | [1] |

Experimental Protocol: Isolation and Characterization of DON (Based on Dion et al., 1956)

Objective: To isolate and characterize the antitumor compound from the Streptomyces fermentation broth.

Materials:

-

Fermentation broth of the DON-producing Streptomyces species.

-

Adsorbent resins (e.g., activated carbon).

-

Solvents for elution (e.g., aqueous acetone, ethanol).

-

Chromatography columns (e.g., alumina).

-

Instrumentation for physicochemical analysis (e.g., polarimeter, UV spectrophotometer, elemental analysis equipment).

Procedure:

-

Adsorption: The filtered fermentation broth was passed through a column packed with an adsorbent resin, such as activated carbon, to capture the active compound.

-

Elution: The resin was then washed with water to remove impurities, followed by elution of DON using a solvent gradient, likely aqueous acetone or ethanol.

-

Concentration: The eluate containing DON was concentrated under reduced pressure.

-

Chromatography: The concentrated, crude extract was further purified by chromatography on an alumina (B75360) column. Fractions were collected and assayed for antitumor activity.

-

Crystallization: Active fractions were pooled, concentrated, and subjected to crystallization, likely from an aqueous alcohol solution, to yield the purified, crystalline DON.

-

Characterization: The crystalline product was then subjected to various physicochemical analyses to determine its properties, including:

-

Elemental Analysis: To determine the empirical and molecular formula.

-

Optical Rotation: To determine the stereochemistry of the molecule.

-

Ultraviolet Spectroscopy: To identify characteristic chromophores.

-

Infrared Spectroscopy: To identify functional groups.

-

Chemical Degradation Studies: To elucidate the chemical structure.

-

Early Biological Studies and Antitumor Activity

Contemporaneously with its isolation and characterization, the biological activities of DON were investigated by Coffey et al. in 1956. These studies established its potent in vitro and in vivo antitumor effects.

In Vitro and In Vivo Antitumor Activity

DON demonstrated significant inhibitory effects against a range of experimental tumors in murine models. The initial biological studies highlighted its efficacy against sarcoma, carcinoma, and leukemia models.

| Tumor Model | Observation | Reference |

| Sarcoma 180 (in mice) | Inhibition of tumor growth | [2] |

| Ehrlich Ascites Tumor (in mice) | Inhibition of tumor growth | [2] |

| Leukemia L1210 (in mice) | Increased survival time | [2] |

Experimental Protocol: In Vivo Antitumor Activity Assay (A Representative 1950s Protocol)

The following is a generalized protocol representative of the methods likely employed in the 1950s to assess the antitumor activity of a new compound in a murine model.

Objective: To determine the in vivo antitumor efficacy of DON in a mouse tumor model (e.g., Sarcoma 180).

Materials:

-

Healthy, age-matched mice.

-

Sarcoma 180 tumor cells.

-

Sterile saline solution.

-

DON, dissolved in a suitable vehicle (e.g., sterile saline).

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation: A known number of Sarcoma 180 cells were implanted subcutaneously into the flank of each mouse.

-

Treatment Initiation: Once the tumors reached a palpable size, the mice were randomly assigned to a control group and a DON-treated group.

-

Drug Administration: The DON-treated group received daily intraperitoneal injections of DON at a predetermined dose. The control group received injections of the vehicle only.

-

Tumor Measurement: The tumor size was measured every other day using calipers. Tumor volume was calculated using a standard formula (e.g., V = 0.5 x length x width^2).

-

Data Analysis: The average tumor volume of the treated group was compared to the control group to determine the percentage of tumor growth inhibition. The general health and any signs of toxicity in the mice were also monitored.

Mechanism of Action: A Potent Glutamine Antagonist

The structural similarity of DON to L-glutamine led to early investigations into its mechanism of action as a glutamine antagonist. It was discovered that DON acts as an irreversible inhibitor of a wide range of enzymes that utilize glutamine as a nitrogen donor for the biosynthesis of essential macromolecules.

Inhibition of Key Metabolic Pathways

DON's primary mode of action is the covalent modification of the active sites of glutamine-dependent enzymes, leading to their irreversible inactivation. This broad inhibition disrupts several critical metabolic pathways, including:

-

De Novo Purine (B94841) Biosynthesis: DON inhibits amidophosphoribosyltransferase (PPAT), the enzyme that catalyzes the first committed step in purine synthesis.

-

De Novo Pyrimidine (B1678525) Biosynthesis: DON inhibits carbamoyl (B1232498) phosphate synthetase II (CPSII) and CTP synthetase (CTPS), which are crucial for pyrimidine nucleotide production.

-

Glutaminolysis: DON inhibits glutaminase (B10826351) (GLS), the enzyme that converts glutamine to glutamate (B1630785), a key anaplerotic substrate for the TCA cycle.

-

Amino Acid Synthesis: DON can inhibit other enzymes involved in the synthesis of various amino acids.

Quantitative Data on Enzyme Inhibition

| Enzyme | Inhibition Constant (Ki/IC50) | Organism/Cell Line | Reference |

| Glutaminase (Kidney-type) | ~1 mM (IC50) | Human | |

| Amidophosphoribosyltransferase (PPAT) | Not specified in early literature | - | |

| CTP Synthetase (CTPS) | Not specified in early literature | - | |

| Gamma-glutamyl Transpeptidase 1 (hGGT1) | 2.7 ± 0.7 mM (Ki) | Human |

Note: The available quantitative data from early studies is limited. More recent studies have provided more precise measurements, but the focus of this guide is on the initial discovery period.

Experimental Protocol: Glutaminase Inhibition Assay (A Representative Protocol)

Objective: To determine the inhibitory effect of DON on glutaminase activity.

Materials:

-

Purified or partially purified glutaminase.

-

L-glutamine (substrate).

-

DON (inhibitor).

-

Buffer solution (e.g., phosphate buffer, pH 8.0).

-

Nessler's reagent for ammonia (B1221849) detection or a coupled assay to measure glutamate production.

-

Spectrophotometer.

Procedure:

-

Enzyme Preparation: A solution of glutaminase was prepared in the appropriate buffer.

-

Inhibitor Pre-incubation: The enzyme was pre-incubated with various concentrations of DON for a set period to allow for irreversible inhibition. A control group without DON was also prepared.

-

Reaction Initiation: The enzymatic reaction was initiated by adding L-glutamine to the enzyme-inhibitor mixture.

-

Incubation: The reaction mixture was incubated at a constant temperature (e.g., 37°C) for a specific time.

-

Reaction Termination: The reaction was stopped, for example, by adding a strong acid.

-

Product Quantification: The amount of product formed (ammonia or glutamate) was quantified. For ammonia, Nessler's reagent could be used to produce a colored product that can be measured spectrophotometrically.

-

Data Analysis: The rate of the enzymatic reaction was calculated for each DON concentration and compared to the control to determine the extent of inhibition and to calculate inhibitory constants like IC50.

Visualizing the Impact of DON

Signaling Pathway: Inhibition of De Novo Purine Synthesis

Caption: Inhibition of de novo purine synthesis by DON.

Experimental Workflow: Isolation of DON

Caption: Experimental workflow for the isolation of DON.

Conclusion

The discovery of this compound in the 1950s marked a significant milestone in the field of natural product chemistry and cancer research. The early, meticulous work on its isolation, characterization, and biological evaluation laid the groundwork for decades of subsequent research into its mechanism of action and therapeutic potential. While its clinical development was initially hampered by toxicity, the foundational understanding of DON as a potent glutamine antagonist continues to inspire modern drug development efforts, including the design of novel prodrugs and targeted delivery systems. This historical perspective provides valuable context for contemporary researchers working to harness the power of metabolic inhibitors in the fight against cancer.

References

6-Diazo-5-oxo-L-norleucine (DON) as a Glutamine Antagonist: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Diazo-5-oxo-L-norleucine (DON) is a potent and broad-spectrum glutamine antagonist that has garnered significant interest in the field of oncology and metabolic research. By mimicking glutamine, DON irreversibly inhibits a wide array of enzymes dependent on this crucial amino acid, thereby disrupting key metabolic pathways essential for cancer cell proliferation and survival. This technical guide provides a comprehensive overview of DON, including its mechanism of action, effects on critical signaling pathways, and detailed experimental protocols for its investigation. Quantitative data on its enzymatic inhibition and cellular effects are summarized, and its therapeutic potential and challenges, such as toxicity and prodrug strategies, are discussed. This document is intended to serve as a valuable resource for researchers and drug development professionals working with or exploring the therapeutic applications of this compound.

Introduction

Glutamine is the most abundant amino acid in the human body and plays a central role in a multitude of cellular processes, including nucleotide and amino acid synthesis, redox homeostasis, and anaplerosis to fuel the tricarboxylic acid (TCA) cycle.[1][2] Many cancer cells exhibit a strong dependence on glutamine, a phenomenon often referred to as "glutamine addiction," to support their rapid growth and proliferation.[1][3] This metabolic vulnerability has made the inhibition of glutamine metabolism an attractive therapeutic strategy in oncology.[1][2]

This compound (DON), a naturally occurring glutamine analog originally isolated from Streptomyces, is a powerful inhibitor of glutamine-utilizing enzymes.[4] Its structural similarity to glutamine allows it to bind to the active sites of these enzymes, leading to irreversible inhibition through covalent modification.[1][5] This broad-spectrum antagonism disrupts several critical metabolic pathways, including de novo purine (B94841) and pyrimidine (B1678525) biosynthesis and the hexosamine biosynthetic pathway.[1][6] While DON has demonstrated robust anti-tumor efficacy in preclinical and early clinical studies, its development has been hampered by dose-limiting gastrointestinal toxicities.[7] This guide delves into the technical details of DON's function and provides practical information for its scientific investigation.

Mechanism of Action

DON's primary mechanism of action is the irreversible inhibition of a wide range of glutamine-dependent enzymes. It acts as a mechanism-based inactivator, first binding competitively to the glutamine-binding site of the enzyme. Subsequently, the diazo group of DON is activated, leading to the formation of a covalent adduct with a nucleophilic residue in the enzyme's active site, thereby permanently inactivating the enzyme.[1]

The major metabolic pathways disrupted by DON include:

-

De Novo Purine and Pyrimidine Synthesis: Glutamine is a nitrogen donor in several key steps of purine and pyrimidine synthesis. DON inhibits enzymes such as amidophosphoribosyltransferase (ATase) and CTP synthetase, leading to a depletion of the nucleotide pools necessary for DNA and RNA synthesis.[6][8]

-

Hexosamine Biosynthetic Pathway (HBP): This pathway utilizes glutamine to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for glycosylation of proteins and lipids. DON inhibits the rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT), disrupting protein glycosylation and cellular signaling.[9][10]

-

Glutaminolysis: The conversion of glutamine to glutamate, catalyzed by glutaminase (B10826351) (GLS), is a key entry point for glutamine into the TCA cycle. DON inhibits glutaminase, thereby reducing the production of α-ketoglutarate and impacting cellular energy metabolism.[1][11]

Quantitative Data: Enzyme Inhibition and Cellular Potency

The efficacy of DON as a glutamine antagonist has been quantified through various in vitro studies. The following tables summarize key inhibitory constants (Ki) for specific enzymes and the half-maximal inhibitory or effective concentrations (IC50/EC50) in different cancer cell lines.

| Enzyme Target | Ki Value (µM) | Reference |

| Glutaminase (GLS) | 6 | [4][5][12][13] |

Table 1: Inhibitory Constant (Ki) of DON for Glutaminase. This table presents the reported Ki value for the inhibition of glutaminase by DON.

| Cell Line | Cancer Type | IC50 / EC50 (µM) | Assay Duration (h) | Reference |

| P493B Lymphoma | Lymphoma | EC50: 10.0 ± 0.11 | 72 | [14] |

| P493B Lymphoma (Prodrug 6) | Lymphoma | EC50: 5.0 ± 0.12 | 72 | [14] |

| Rat Dermal Fibroblasts | Normal Fibroblast | IC50: 232.5 | 48 | [15] |

| Mouse Embryonic Fibroblasts | Normal Fibroblast | IC50: > 1000 | 48 | [15] |

| U251 | Glioblastoma | ~20 (estimated from graph) | 72 | [8] |

| SF-XL | Glioblastoma | ~45 (estimated from graph) | 72 | [8] |

| Hs578T (HALow) | Triple-Negative Breast Cancer | ~1.5 (estimated from graph) | 72 | [9] |

| Hs578T (HAHigh) | Triple-Negative Breast Cancer | ~2.0 (estimated from graph) | 72 | [9] |

Table 2: In Vitro Potency of DON in Various Cell Lines. This table summarizes the reported IC50 and EC50 values of DON in different cancer and normal cell lines, along with the duration of the assay.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of DON.

Cell Viability Assays

4.1.1. CyQUANT™ XTT Cell Viability Assay

This colorimetric assay measures cell viability based on the metabolic activity of living cells.

-

Materials:

-

Cells of interest

-

96-well microplate

-

Complete cell culture medium

-

This compound (DON)

-

CyQUANT™ XTT Cell Viability Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. X12223)

-

Microplate reader capable of absorbance measurements at 450 nm and 660 nm

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.

-

Allow cells to adhere overnight in a CO2 incubator.

-

Prepare serial dilutions of DON in complete culture medium and add them to the respective wells. Include vehicle-treated control wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]

-

Prepare the XTT working solution by adding 1 mL of Electron Coupling Reagent to 6 mL of XTT Reagent and vortex to mix.[10]

-

Add 70 µL of the XTT working solution to each well.[10]

-

Incubate the plate at 37°C for 4 hours in a CO2 incubator.[10]

-

Read the absorbance at 450 nm and 660 nm using a microplate reader.[10]

-

Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.

-

Apoptosis Assay

4.2.1. Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cells of interest

-

6- or 12-well plates

-

Complete cell culture medium

-

This compound (DON)

-

Annexin V-FITC Apoptosis Detection Kit (e.g., Bio-Techne, Cat. No. NBP2-29373)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6- or 12-well plates and allow them to adhere.

-

Treat cells with the desired concentrations of DON for the specified time. Include a vehicle-treated control.

-

Induce apoptosis in a separate set of cells to serve as a positive control (e.g., by heat shock at 55°C for 20 minutes).[16]

-

Harvest the cells, including any floating cells from the supernatant, by centrifugation.

-

Wash the cells once with cold PBS.[7]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[7]

-

Incubate the cells at room temperature for 15-20 minutes in the dark.[7][16]

-

Add 400 µL of 1X Binding Buffer to each tube and mix gently.[16]

-

Analyze the stained cells by flow cytometry within one hour.[7]

-

Metabolic Analysis

4.3.1. Seahorse XFp Extracellular Flux Analysis

This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.

-

Materials:

-

Cells of interest

-

Seahorse XFp Cell Culture Miniplates

-

Seahorse XFp Analyzer and consumables

-

Complete cell culture medium

-

Seahorse XF RPMI assay medium supplemented with glucose, pyruvate, and glutamine

-

This compound (DON)

-

Mito Stress Test Kit or Glycolysis Stress Test Kit (Agilent)

-

-

Procedure:

-

Hydrate the Seahorse XFp sensor cartridge with sterile water in a non-CO2 incubator at 37°C overnight.

-

Seed cells in a Seahorse XFp cell culture miniplate at an optimized density (typically 5 x 10^3 to 4 x 10^4 cells per well for adherent cells) and allow them to adhere.[17]

-

The following day, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the injection ports of the sensor cartridge with the compounds to be tested (e.g., DON, oligomycin, FCCP, rotenone/antimycin A for a Mito Stress Test).

-

Calibrate the Seahorse XFp Analyzer with the loaded sensor cartridge.

-

Replace the calibration plate with the cell plate and initiate the assay.

-

The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the metabolic response.

-

Analyze the data using the Seahorse Wave software.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by DON and a typical experimental workflow for its investigation.

Caption: Glutamine metabolism and sites of DON inhibition.

References

- 1. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Bioanalysis of this compound (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. WO2016112386A1 - Methods for bioanalysis of this compound (don) and other glutamine antagonists - Google Patents [patents.google.com]

- 9. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. bosterbio.com [bosterbio.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] We're Not “DON” Yet: Optimal Dosing and Prodrug Delivery of this compound | Semantic Scholar [semanticscholar.org]

- 15. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

The Insidious Blockade: A Technical Guide to the Effects of 6-Diazo-5-oxo-L-norleucine on Nucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that has garnered significant interest in the field of cancer metabolism and drug development. As a structural analog of glutamine, DON irreversibly inhibits a class of enzymes known as glutamine amidotransferases, which are critical for the biosynthesis of nucleotides. This technical guide provides an in-depth analysis of DON's effects on purine (B94841) and pyrimidine (B1678525) synthesis, offering quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visual representations of the affected metabolic pathways.

Mechanism of Action: An Irreversible Antagonist

DON exerts its inhibitory effects by acting as a suicide substrate for glutamine-utilizing enzymes. The molecule competitively binds to the glutamine-binding site of these enzymes. Following binding, the enzyme's catalytic machinery activates the diazo group of DON, leading to the formation of a highly reactive electrophile that covalently modifies a critical active site residue, typically a cysteine. This irreversible alkylation permanently inactivates the enzyme, leading to a profound disruption of downstream metabolic pathways.[1][2]

Impact on Nucleotide Synthesis: A Dual Blockade

Nucleotide biosynthesis is broadly categorized into two main pathways: de novo synthesis, which builds nucleotides from simple precursors, and salvage pathways, which recycle pre-existing nucleobases and nucleosides. DON's primary impact is on the de novo synthesis pathways of both purines and pyrimidines, as these pathways are heavily reliant on glutamine as a nitrogen donor.

Inhibition of Purine Synthesis

The de novo purine synthesis pathway is a multi-step process that constructs the purine ring on a phosphoribosyl pyrophosphate (PRPP) backbone. DON inhibits several key enzymes in this pathway that utilize glutamine as a nitrogen donor:

-

Glutamine PRPP Amidotransferase (PPAT): This enzyme catalyzes the first committed step of de novo purine synthesis, the conversion of PRPP to 5-phosphoribosylamine.[3]

-

Phosphoribosylformylglycinamidine Synthase (FGARAT): This enzyme is responsible for the conversion of formylglycinamide ribonucleotide (FGAR) to formylglycinamidine ribonucleotide (FGAM).[4]

-

Guanosine Monophosphate (GMP) Synthase: This enzyme catalyzes the final step in the synthesis of GMP from xanthosine (B1684192) monophosphate (XMP).

The inhibition of these enzymes leads to a depletion of the intracellular purine nucleotide pool, which is essential for DNA and RNA synthesis, as well as for cellular energy metabolism.

Inhibition of Pyrimidine Synthesis

The de novo pyrimidine synthesis pathway assembles the pyrimidine ring before attaching it to PRPP. DON targets two critical glutamine-dependent enzymes in this pathway:

-

Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPSII): This enzyme catalyzes the first and rate-limiting step in pyrimidine biosynthesis, the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP.

-

Cytidine Triphosphate (CTP) Synthase: This enzyme catalyzes the amination of uridine (B1682114) triphosphate (UTP) to form CTP.[1]

Inhibition of these enzymes disrupts the production of pyrimidine nucleotides, further compromising nucleic acid synthesis and other essential cellular processes.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of DON against various glutamine-utilizing enzymes has been quantified in several studies. The following table summarizes the available quantitative data. It is important to note that specific inhibitory constants (Ki or IC50) for all targeted enzymes are not consistently reported in the literature.

| Enzyme | Organism/Source | Inhibition Constant (Ki/IC50) | Reference(s) |

| Glutaminase (B10826351) (Kidney-type, cKGA) | Human | IC50: ~1 mM | [5] |

| Glutaminases | General | Ki: 6 µM | [1][6] |

| CTP Synthase | General | - (Inhibitory activity noted) | [1] |

| GMP Synthase | - | - (Inhibitory activity noted) | - |

| FGAR Amidotransferase | - | - (Inhibitory activity noted) | [4] |

| PRPP Amidotransferase | - | - (Inhibitory activity noted) | [3] |

| Carbamoyl Phosphate Synthetase II | - | - (Inhibitory activity noted) | - |

| Rat Dermal Fibroblasts (Cell Proliferation) | Rat | IC50: 232.5 µM | [7] |

Note: The IC50 value for glutaminase from Selleck Chemicals appears to be an outlier compared to the more frequently cited Ki value. This discrepancy may be due to different assay conditions or enzyme preparations.

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of DON with nucleotide biosynthesis, the following diagrams have been generated using the Graphviz DOT language.

De Novo Purine Synthesis Pathway Inhibition by DON

Caption: Inhibition of De Novo Purine Synthesis by DON.

De Novo Pyrimidine Synthesis Pathway Inhibition by DON

Caption: Inhibition of De Novo Pyrimidine Synthesis by DON.

General Workflow for an Enzyme Inhibition Assay

Caption: General workflow for an enzyme inhibition assay.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of DON on nucleotide synthesis.

GMP Synthase Activity Assay

This protocol is adapted from a continuous spectrophotometric assay that monitors the conversion of XMP to GMP.[8]

Materials:

-

Purified GMP Synthase

-

Xanthosine 5'-monophosphate (XMP)

-

ATP

-

Glutamine

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 100 mM KCl)

-

This compound (DON)

-

Spectrophotometer capable of reading at 290 nm

-

96-well UV-transparent microplate

Procedure:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of DON in a suitable solvent (e.g., water or DMSO).

-

Prepare serial dilutions of DON in the reaction buffer to achieve the desired final concentrations.

-

Prepare stock solutions of XMP, ATP, and glutamine in the reaction buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Reaction Buffer

-

Varying concentrations of DON (or vehicle control)

-

ATP (final concentration, e.g., 1 mM)

-

Glutamine (final concentration, e.g., 2 mM)

-

Purified GMP Synthase (final concentration to be optimized for linear reaction rate)

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by adding XMP (final concentration, e.g., 150 µM) to each well.

-

Immediately place the microplate in the spectrophotometer and monitor the decrease in absorbance at 290 nm over time (e.g., for 10-20 minutes) at 37°C. The conversion of XMP to GMP results in a decrease in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each DON concentration from the linear portion of the progress curve.

-

Plot the initial velocity as a function of the DON concentration.

-

Determine the IC50 value of DON for GMP synthase by fitting the data to a suitable dose-response curve.

-

Measurement of Nucleotide Pool Depletion by LC-MS/MS

This protocol outlines a general procedure for quantifying intracellular nucleotide levels following treatment with DON.

Materials:

-

Cell culture reagents

-

This compound (DON)

-

Ice-cold 0.9% NaCl solution

-

Ice-cold 80% methanol (B129727)

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge

-

Lyophilizer or vacuum concentrator

-

LC-MS/MS system with a suitable column for nucleotide separation (e.g., C18)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of DON (and a vehicle control) for a specified duration (e.g., 24 hours).

-

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl.

-

Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells.

-

Incubate the plates on ice for 10 minutes to allow for cell lysis and protein precipitation.

-

Scrape the cells and transfer the cell lysate/methanol mixture to pre-chilled microcentrifuge tubes.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

-

Sample Preparation:

-

Carefully transfer the supernatant (containing the metabolites) to new microcentrifuge tubes.

-

Dry the supernatant using a lyophilizer or vacuum concentrator.

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto the LC-MS/MS system.

-

Separate the nucleotides using an appropriate chromatographic method.

-

Detect and quantify the individual nucleotides (e.g., ATP, GTP, CTP, UTP) using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the specific nucleotides.

-

-

Data Analysis:

-

Generate standard curves for each nucleotide using known concentrations of analytical standards.

-

Quantify the concentration of each nucleotide in the cell extracts based on the standard curves.

-

Compare the nucleotide levels in DON-treated cells to the control cells to determine the extent of nucleotide pool depletion.

-

Conclusion

This compound is a powerful tool for investigating the role of glutamine metabolism in nucleotide synthesis. Its irreversible inhibition of key enzymes in both purine and pyrimidine biosynthesis pathways leads to a significant depletion of nucleotide pools, ultimately impacting cell proliferation and survival. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and exploit the metabolic vulnerabilities targeted by DON. Further research to elucidate the precise inhibitory constants for all targeted enzymes will enhance our understanding of DON's multifaceted mechanism of action and aid in the development of more selective and potent inhibitors for therapeutic applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Bioanalysis of this compound (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THE INTERACTION OF this compound WITH PHOSPHORIBOSYL PYROPHOSPHATE AMIDOTRANSFERASE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. 6-Diazo-5-oxo-L-nor-Leucine | Glutamine Antagonist | TargetMol [targetmol.com]

- 7. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor this compound in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 6-Diazo-5-oxo-L-norleucine (DON) in the Inhibition of Glutamine Utilizing Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamine, the most abundant amino acid in the human body, is a critical nutrient for rapidly proliferating cells, including cancer cells. It serves as a primary source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and lipids, and plays a crucial role in maintaining cellular redox homeostasis. The dependence of many tumors on glutamine has made the enzymes involved in its metabolism attractive targets for cancer therapy. 6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that mimics glutamine and broadly inhibits a range of glutamine-utilizing enzymes.[1][2] This technical guide provides an in-depth overview of the role of DON in inhibiting these enzymes, presenting quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.

Mechanism of Action

DON is a reactive analog of glutamine that acts as a broad-spectrum, irreversible inhibitor of enzymes that utilize glutamine as a substrate.[3] Its mechanism of action involves covalent modification of the enzyme's active site.[4] Specifically, DON binds to the glutamine-binding site of these enzymes. The diazo group of DON is then attacked by a nucleophilic residue, typically a cysteine, in the enzyme's active site. This results in the formation of a stable covalent adduct, leading to irreversible inactivation of the enzyme.[3][4]

Quantitative Data: Inhibition of Glutamine-Utilizing Enzymes by DON

The inhibitory potency of DON against various glutamine-utilizing enzymes has been characterized by determining their inhibition constants (Ki). The following table summarizes the established Ki values for DON against key enzymes involved in glutamine metabolism.

| Enzyme | Pathway Involved | Ki Value (µM) |

| Glutaminase (B10826351) (GLS) | Glutaminolysis | Low micromolar |

| CTP Synthetase (CTPS) | Pyrimidine (B1678525) Nucleotide Synthesis | ~1.3 |

| GMP Synthetase | Purine (B94841) Nucleotide Synthesis | ~0.4 |

| Phosphoribosyl-pyrophosphate (PRPP) Amidotransferase | Purine Nucleotide Synthesis | ~3.0 |

| Asparagine Synthetase | Amino Acid Synthesis | ~18 |

| Glucosamine-6-phosphate Synthase | Hexosamine Biosynthesis | ~0.6 |

Key Signaling Pathways Affected by DON

The broad-spectrum inhibitory activity of DON on glutamine-utilizing enzymes leads to the disruption of several critical cellular signaling pathways that are essential for cancer cell proliferation and survival.

Inhibition of Nucleotide Biosynthesis

DON potently inhibits key enzymes in both de novo purine and pyrimidine biosynthesis pathways, which are heavily reliant on glutamine as a nitrogen donor.[5] By inhibiting PRPP amidotransferase and GMP synthetase in the purine pathway, and CTP synthetase in the pyrimidine pathway, DON effectively depletes the cellular pools of nucleotides required for DNA and RNA synthesis.[1][6] This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[7]

Caption: Inhibition of Nucleotide Biosynthesis by DON.

Disruption of Glutaminolysis and the TCA Cycle

DON inhibits glutaminase (GLS), the enzyme that catalyzes the first step in glutaminolysis, the conversion of glutamine to glutamate (B1630785). This blockage prevents the entry of glutamine-derived carbon into the tricarboxylic acid (TCA) cycle, a central hub for cellular energy production and the generation of biosynthetic precursors.[1] The inhibition of glutaminolysis leads to a reduction in ATP levels and an increase in oxidative stress, contributing to the cytotoxic effects of DON.

Caption: Disruption of Glutaminolysis and TCA Cycle by DON.

Modulation of the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. mTORC1 activity is sensitive to amino acid availability, including glutamine. By depleting intracellular glutamine and its metabolites, DON can lead to the suppression of mTORC1 signaling. This results in the inhibition of protein synthesis and cell growth, further contributing to the anti-cancer effects of DON.

Caption: Modulation of mTOR Signaling by DON.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the inhibitory effects of DON on glutamine-utilizing enzymes.

Protocol 1: Glutaminase (GLS) Activity Assay

Objective: To determine the inhibitory effect of DON on glutaminase activity.

Principle: This assay measures the production of glutamate from glutamine by GLS. The glutamate produced is then used as a substrate by glutamate dehydrogenase (GDH), which reduces NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

Materials:

-

Purified glutaminase (GLS)

-

L-glutamine

-

DON

-

Glutamate dehydrogenase (GDH)

-

NAD+

-

Assay Buffer: 50 mM Tris-HCl, pH 8.6, 20 mM KCl, 0.2 mM EDTA

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DON in a suitable solvent (e.g., water or DMSO).

-

Prepare serial dilutions of DON in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NAD+ (final concentration 1 mM)

-

GDH (final concentration ~1 U/well)

-

DON dilution or vehicle control

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding L-glutamine (final concentration to be optimized, e.g., 20 mM).

-

Immediately start monitoring the increase in absorbance at 340 nm every minute for 15-30 minutes at 37°C.

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each DON concentration.

-

Plot the percentage of GLS activity versus the logarithm of DON concentration to determine the IC50 value.

-

To determine the Ki, perform the assay with varying concentrations of both glutamine and DON and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk or non-linear regression).

Protocol 2: CTP Synthetase (CTPS) Inhibition Assay

Objective: To determine the inhibitory effect of DON on CTP synthetase activity.

Principle: This assay measures the ATP-dependent conversion of UTP to CTP, with glutamine as the nitrogen donor. The formation of CTP can be monitored by the increase in absorbance at 291 nm.

Materials:

-

Purified CTP synthetase

-

UTP

-

ATP

-

L-glutamine

-

GTP (as an allosteric activator)

-

DON

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution and serial dilutions of DON.

-

Prepare a reaction mixture containing Assay Buffer, UTP (e.g., 500 µM), ATP (e.g., 2 mM), and GTP (e.g., 100 µM).

-

In a 96-well plate, add the reaction mixture and the DON dilutions or vehicle control.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding purified CTP synthetase to each well.

-

Immediately monitor the increase in absorbance at 291 nm over time.

-

Calculate the initial reaction velocity for each DON concentration.

-

Determine the IC50 and Ki values as described in Protocol 1.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of DON on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

DON

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of DON in complete culture medium.

-

Remove the old medium and add the medium containing different concentrations of DON or vehicle control to the cells.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently and measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Calculate the percentage of cell viability for each DON concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability versus the logarithm of DON concentration to determine the IC50 value.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the inhibitory effects of DON.

Caption: General Experimental Workflow for DON Evaluation.

Conclusion

This compound is a powerful and broad-spectrum inhibitor of glutamine-utilizing enzymes, making it a valuable tool for studying glutamine metabolism and a potential therapeutic agent for glutamine-addicted cancers. This technical guide has provided a comprehensive overview of DON's mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the key affected signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of cancer metabolism and targeted therapies. Further investigation into the selective delivery of DON to tumor tissues and its combination with other therapeutic agents holds promise for improving its clinical efficacy and minimizing off-target toxicities.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Judicious Toggling of mTOR Activity to Combat Insulin Resistance and Cancer: Current Evidence and Perspectives [frontiersin.org]

- 5. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 6. Analysis of deoxyribonucleotide pools in human cancer cell lines using a liquid chromatography coupled with tandem mass spectrometry technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Early Clinical Studies of 6-Diazo-5-oxo-L-norleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine antagonist that has been the subject of clinical investigation as a potential anti-cancer agent for several decades.[1][2] As an analogue of L-glutamine, DON competitively and irreversibly inhibits a broad range of enzymes dependent on glutamine, a critical nutrient for rapidly proliferating cancer cells.[1][3] This broad-spectrum inhibition of glutamine metabolism disrupts key cellular processes, including nucleotide and amino acid synthesis, leading to cytotoxic effects in tumor cells.[3][4] Early clinical studies in the 1950s and later Phase I and II trials explored various dosing schedules and patient populations, providing foundational data on the safety, tolerability, and preliminary efficacy of this compound.[1] However, dose-limiting gastrointestinal toxicities, such as nausea and vomiting, presented significant challenges to its clinical development.[1][2] Renewed interest in targeting cancer metabolism has brought DON and its prodrugs back into focus, underscoring the importance of understanding the findings from its initial clinical investigations.[1][2][5] This technical guide provides an in-depth overview of the early clinical studies of DON, focusing on quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action: Glutamine Antagonism

DON's primary mechanism of action is the irreversible inhibition of multiple glutamine-utilizing enzymes.[1] Glutamine is a crucial amino acid for cancer cells, serving as a key source of nitrogen and carbon for the synthesis of nucleotides, non-essential amino acids, and for replenishing the tricarboxylic acid (TCA) cycle.[6] By mimicking glutamine, DON binds to the glutamine-binding site of these enzymes, leading to the formation of a covalent adduct that permanently inactivates the enzyme.[1]

Some of the key enzymatic pathways inhibited by DON include:

-

De novo purine (B94841) and pyrimidine (B1678525) synthesis: Essential for DNA and RNA replication.[4]

-

Glutaminase (GLS): Catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis.[6]

-

CTP synthetase: Involved in pyrimidine biosynthesis.[4]

-

FGAR aminotransferase: An enzyme in the purine biosynthesis pathway.[4]

-

NAD synthetase: Crucial for the synthesis of the coenzyme NAD+.[4]

The broad inhibition of these pathways deprives cancer cells of essential building blocks for growth and proliferation, ultimately leading to cell death.

Figure 1: Simplified signaling pathway of glutamine metabolism and the inhibitory action of this compound (DON).

Quantitative Data from Early Clinical Studies

The following tables summarize the quantitative data from key early Phase I clinical studies of DON. These studies primarily focused on determining the maximum tolerated dose (MTD), characterizing the dose-limiting toxicities (DLTs), and observing any preliminary anti-tumor activity.

Table 1: Phase I Trial of DON Administered in 5-Day Courses

| Parameter | Value | Reference |

| Patient Population | 25 evaluable patients with refractory advanced solid tumors | [7] |

| Dosing Schedule | Five daily intravenous injections every 3-4 weeks | [7] |

| Dose Range | 7.5 to 90 mg/m²/day | [7] |

| Dose-Limiting Toxicity | Nausea, vomiting, malaise, and anorexia (severe at >52.5 mg/m²/day) | [7] |

| Other Toxicities | Diarrhea, stomatitis, mild leukopenia, mild thrombocytopenia, transient hypocalcemia (at ≥67.5 mg/m²/day) | [7] |

| Maximum Tolerated Dose (MTD) | Suggested total dose of 250 mg/m² (50 mg/m²/day x 5) | [7] |

| Anti-Tumor Activity | Mixed responses in one patient with bladder carcinoma and one with pulmonary adenocarcinoma | [7] |

Table 2: Phase I Study of DON with a Twice Weekly Schedule

| Parameter | Value | Reference |

| Patient Population | 26 evaluable patients | [8] |

| Dosing Schedule | Intravenous, twice weekly | [8] |

| Dose Range | 100 to 500 mg/m² | [8] |

| Dose-Limiting Toxicity | Nausea and vomiting | [8] |

| Other Toxicities | Transient thrombocytopenia, mucositis (39% of patients) | [8] |

| Recommended Phase II Dose | 200-300 mg/m² iv twice weekly | [8] |

| Anti-Tumor Activity | No definite therapeutic responses observed in 18 patients with measurable lesions | [8] |

Table 3: Phase I Study of DON Administered as a 24-Hour Infusion

| Parameter | Value | Reference |

| Dosing Schedule | 24-hour intravenous infusion | [9] |

| Dose-Limiting Toxicity | Acute nausea, vomiting, and diarrhea | [9] |

| Other Major Toxicity | Thrombocytopenia (maximal 7-10 days post-infusion) | [9] |

| Maximum Tolerated Dose (MTD) | 600 mg/m² over 24 hours | [9] |

| Pharmacokinetics (t1/2 alpha) | 1.81 hours | [9] |

| Excretion | Primarily renal | [9] |

| Recommended Phase II Starting Dose | 400 mg/m² | [9] |

Table 4: Phase I Study of DON in Children

| Parameter | Value | Reference |

| Patient Population | 20 children (17 evaluable) | [10] |

| Dose Range | 150 mg/m² to 520 mg/m² (intravenous) | [10] |

| Dose-Limiting Toxicity | Nausea and vomiting (controlled with chlorpromazine) | [10] |

| Pharmacokinetics (plasma t1/2) | 3 hours | [10] |

| Anti-Tumor Activity | Improvement in 5 of 9 children with acute leukemia and 5 of 8 with solid tumors (not classified as partial response) | [10] |

Experimental Protocols

Detailed experimental protocols from the early clinical studies are not always extensively reported in the publications. However, based on the available information and standard practices of the era, the following methodologies were likely employed.

Phase I Dose-Escalation Workflow

The early clinical trials of DON followed a standard dose-escalation design to determine the MTD.

Figure 2: A generalized workflow for a Phase I dose-escalation clinical trial.

Drug Administration

DON was typically administered intravenously.[7][8][9][10] The drug was reconstituted in a suitable sterile vehicle, such as saline, for infusion. The administration schedule varied across studies, including daily injections for five days, twice-weekly injections, or a continuous 24-hour infusion.[7][8][9]

Patient Monitoring and Toxicity Assessment

Patients were closely monitored for adverse events. Toxicity was graded according to the National Cancer Institute (NCI) Common Toxicity Criteria available at the time of the studies (versions from the 1980s). Dose-limiting toxicities were pre-defined in the study protocols and typically included severe non-hematologic and hematologic toxicities.

Measurement of DON in Plasma

Pharmacokinetic studies were conducted in some trials to determine the plasma concentration of DON over time.[9][10] While the early papers do not detail the exact analytical methods, later research describes methods such as high-performance liquid chromatography (HPLC) for the quantification of DON in biological samples. A rapid-sampling HPLC procedure was mentioned for use in a pediatric study.[10]

Tumor Response Evaluation

Tumor response was assessed in patients with measurable disease. The criteria for response were based on the standards of the time, which were precursors to the modern Response Evaluation Criteria in Solid Tumors (RECIST). These early criteria involved measuring tumor dimensions and categorizing the response as a complete response, partial response, stable disease, or progressive disease.

Conclusion and Future Directions

The early clinical studies of this compound provided valuable insights into its potential as an anti-cancer agent, while also highlighting the significant challenge of its gastrointestinal toxicity.[1][2] These foundational trials established initial dosing schedules and identified the maximum tolerated doses for various administration routes. The understanding of DON's mechanism as a broad-spectrum glutamine antagonist has paved the way for a renewed interest in this compound.[1][5] Current research efforts are focused on developing prodrugs of DON that can selectively target tumor tissues, thereby minimizing systemic toxicity and improving the therapeutic index.[5][11][12] The data from these early clinical investigations remain a critical resource for informing the design of future clinical trials of DON and its derivatives, as the field of cancer metabolism continues to evolve.

References

- 1. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]

- 2. Bioanalysis of this compound (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

- 5. RECIST 1.1 Criteria Toolkit: A Resource for Success in Clinical Trials with Solid Tumor Evaluation Requirements - NRG Oncology [nrgoncology.org]

- 6. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. project.eortc.org [project.eortc.org]

- 10. bosterbio.com [bosterbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Unintended consequences of evolution of the Common Terminology Criteria for Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]

The Renaissance of a Glutamine Antagonist: A Technical Guide to 6-Diazo-5-oxo-L-norleucine (DON) in Cancer Metabolism Reprogramming

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Once relegated to the archives of cancer therapeutics due to systemic toxicity, the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) is experiencing a resurgence. This revival is driven by a deeper understanding of cancer's profound metabolic dependencies, particularly the phenomenon of "glutamine addiction," and the advent of innovative prodrug strategies that enhance tumor-specific delivery. This technical guide provides an in-depth analysis of DON's mechanism of action, its role in the reprogramming of cancer metabolism, and detailed experimental protocols for its investigation. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: The Rationale for Targeting Glutamine Metabolism

Cancer cells undergo a fundamental reprogramming of their metabolism to sustain rapid proliferation and survival.[1][2] One of the most prominent metabolic alterations is an increased dependence on the non-essential amino acid glutamine.[3] Glutamine serves as a crucial source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and it replenishes the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[1][4] This "glutamine addiction" presents a therapeutic vulnerability in a wide range of cancers.

This compound (DON) is a potent glutamine antagonist that mimics glutamine and irreversibly inhibits a broad spectrum of glutamine-utilizing enzymes.[5] Early clinical trials with DON showed promising anti-tumor activity, but its development was halted due to significant gastrointestinal toxicities, as the GI tract is also highly dependent on glutamine.[1] The development of tumor-activated prodrugs, such as DRP-104 (sirpiglenastat), has renewed interest in DON by enabling its preferential delivery to the tumor microenvironment, thereby minimizing systemic side effects.[6][7][8]

Mechanism of Action: A Multi-Pronged Metabolic Assault

DON's anti-cancer activity stems from its ability to broadly inhibit glutamine-dependent metabolic pathways, leading to a multi-pronged assault on tumor cell proliferation and survival.

-

Inhibition of Nucleotide Synthesis: DON blocks several key enzymes in both purine (B94841) and pyrimidine (B1678525) synthesis, depriving cancer cells of the building blocks for DNA and RNA replication.[9] This is a primary mechanism of its cytotoxic effect.

-

Disruption of the TCA Cycle: By inhibiting glutaminase, DON prevents the conversion of glutamine to glutamate, a key anaplerotic substrate for the TCA cycle. This impairs mitochondrial respiration and energy production.[10]

-

Alteration of Redox Balance: Glutamine is a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. By limiting glutamine availability, DON can disrupt redox homeostasis, leading to increased reactive oxygen species (ROS) and oxidative stress.[3]

-

Impact on Signaling Pathways: Glutamine metabolism is intricately linked to major signaling pathways that control cell growth and proliferation, such as the mTOR and MAPK/ERK pathways.[10][11] DON's metabolic perturbations can, therefore, have profound effects on these signaling networks.

Quantitative Data on the Effects of DON and its Prodrugs

The following tables summarize key quantitative data from preclinical studies, illustrating the efficacy of DON and its prodrugs in various cancer models.

| Cell Line | Compound | IC50 / EC50 (µM) | Assay | Reference |

| P493B Lymphoma | DON | 10.0 ± 0.11 | Cell Viability (72h) | [12] |

| P493B Lymphoma | Prodrug 6 | 5.0 ± 0.12 | Cell Viability (72h) | [12] |

| P493B Lymphoma | DRP-104 | 1 ± 0.2 | Cell Viability (72h) | [13] |

| P493B Lymphoma | Prodrug P11 | 0.30 ± 0.05 | Cell Viability (72h) | [13] |

| Rat Dermal Fibroblasts | DON | 232.5 | Cell Proliferation (CyQUANT) | [14] |

| Mouse Embryonic Fibroblasts | DON | > 1000 | Cell Proliferation (CyQUANT) | [14] |

| Cancer Model | Compound | Metric | Result | Reference |